methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C10H13NO2S This compound is characterized by its unique thiopyrano-pyrrole structure, which incorporates both sulfur and nitrogen atoms within its heterocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiopyrano-pyrrole ring system. Detailed synthetic routes are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.
Scientific Research Applications
Methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed mechanistic studies are often conducted to elucidate these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Thiopyrano[4,3-b]pyrrole-2-carboxylic acid: A related compound with similar structural features but different functional groups.
1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylic acid: Another similar compound with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 1-methyl-1H,4H,6H,7H-thiopyrano[4,3-b]pyrrole-2-carboxylate is unique due to its specific combination of functional groups and heterocyclic structure
Properties
CAS No. |
2107831-99-0 |
---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 1-methyl-6,7-dihydro-4H-thiopyrano[4,3-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-11-8-3-4-14-6-7(8)5-9(11)10(12)13-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
IKFWRTUJWDAPAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CSCC2)C=C1C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.